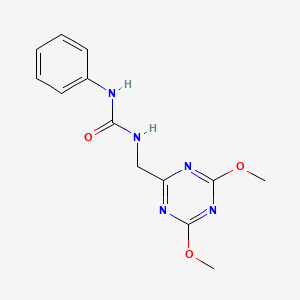
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride” (DMTMM) is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It plays a role in the formation of various heterocyclic compounds and has shown potential in various fields, including antiviral and anticancer applications.
Synthesis Analysis
DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4,6-bis(benzyloxy)-1,3,5-triazin-2-ylamine, indicates variations in the planarity of phenyl rings and triazine rings, suggesting a complex structural configuration.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, coupling, and condensation, leading to the formation of amides, esters, and other derivatives .
Physical And Chemical Properties Analysis
The physical properties of similar triazine compounds are influenced by factors such as hydrogen bonding and the presence of different functional groups, which affect their crystalline structure and stability. The compound’s chemical properties are characterized by its reactivity towards other chemical agents, which is influenced by its molecular structure.
Wissenschaftliche Forschungsanwendungen
- DMTMM has been used as a cross-linking agent in the development of carboxymethyl cellulose (CMC) films for food packaging . These films exhibit improved moisture uptake, water vapor permeability, and water solubility. Additionally, they demonstrate good biodegradability and oil resistance. The optimal formulation includes 5 wt% DMTMM and 50 wt% glycerol, resulting in favorable mechanical properties.
- DMTMM serves as a reagent for activating carboxylic acids in solution and solid-phase peptide synthesis . Its use facilitates peptide bond formation and enables efficient peptide coupling reactions.
- In the field of biomaterials, DMTMM has been explored alongside polyamidoamine dendrimers (PAMAM) as a cross-linking agent for the thermal stabilization of dermal bovine collagen . This application enhances the collagen’s stability and structural integrity.
- Researchers have developed a high-resolution chiral derivatization-LC method using DMTMM as an enantioseparation enhancer for the determination of D- and L-amino acids . This technique aids in distinguishing between mirror-image forms of amino acids.
- DMTMM has potential in the creation of biobased UV-blocking films. When combined with fish-waste-derived gelatin and carbon dots, it contributes to the development of sustainable and protective materials .
Cross-Linking Agent for Carboxymethyl Cellulose Films
Activation of Carboxylic Acids
Thermal Stabilization of Dermal Bovine Collagen
Enantioseparation Enhancer in Amino Acid Analysis
Biobased UV-Blocking Films
Wirkmechanismus
Target of Action
Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are known to be used as condensing agents in peptide synthesis . They facilitate the formation of amide bonds between carboxylic acids and amines .
Mode of Action
The compound interacts with its targets (carboxylic acids and amines) to form amide bonds . This is achieved through a condensation reaction, which is a chemical reaction where two molecules combine to form a larger molecule, with the loss of a smaller molecule in the process .
Biochemical Pathways
The compound’s action affects the biochemical pathway of peptide synthesis. It facilitates the formation of amide bonds, which are crucial in the creation of peptides . The downstream effects of this action would be the successful synthesis of the desired peptide.
Pharmacokinetics
It’s worth noting that the by-product of the reaction with dmtmm, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (ho-mdt), is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound and its by-products might have good bioavailability.
Result of Action
The result of the compound’s action is the formation of amide bonds, leading to the synthesis of peptides . This is a crucial step in peptide synthesis, and the compound’s ability to facilitate this reaction makes it valuable in this field.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions with DMTMM can proceed under atmospheric conditions without drying of the solvent . Furthermore, readily removable and solubilizing solvents, including water, can be used in reactions with DMTMM, and no drying requirements are needed for the reaction solvents . This suggests that the compound’s action is quite robust and can be carried out in a variety of environmental conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-20-12-16-10(17-13(18-12)21-2)8-14-11(19)15-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMQPPIRIFZNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2433696.png)
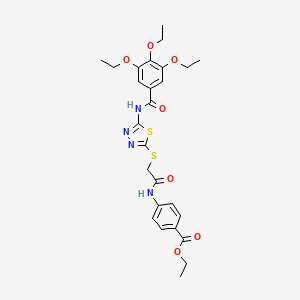
![4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2433700.png)

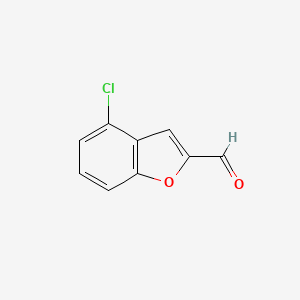
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2433704.png)
![N-(3-bromophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2433706.png)
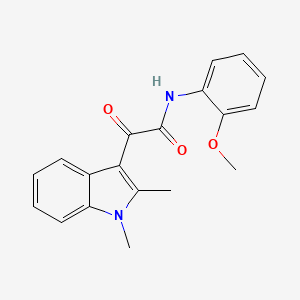
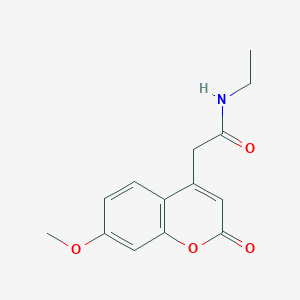
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-phenylacetamide](/img/structure/B2433709.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2433715.png)

![7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2433719.png)